5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone

Description

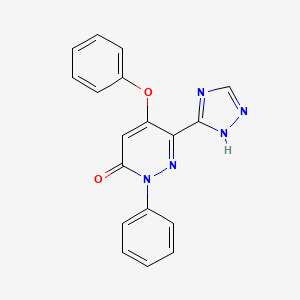

Its structure features a pyridazinone core substituted with a phenyl group at position 2, a phenoxy group at position 5, and a 1,2,4-triazole moiety at position 6 (Fig. 1). The compound was synthesized via a two-step process involving the conversion of a carboxamide intermediate (Compound 3) using N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine hydrate in acetic acid . The final product was obtained in 89% yield with a high melting point of 310–312°C, indicative of strong intermolecular interactions and crystalline stability .

Properties

IUPAC Name |

5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-5-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2/c24-16-11-15(25-14-9-5-2-6-10-14)17(18-19-12-20-21-18)22-23(16)13-7-3-1-4-8-13/h1-12H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGXOJVCGBZRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C3=NC=NN3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure includes a pyridazinone core substituted with a phenoxy group and a triazole moiety, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyridazinones, including this compound, exhibit significant anti-inflammatory properties. In a study screening various pyridazinone derivatives for their ability to inhibit IL-6 production in THP1 cells, several compounds demonstrated potent activity with IC50 values below 10 µM. Notably, compounds with structural similarities to 5-phenoxy derivatives showed promising results in reducing LPS-induced NF-kB activation and IL-6 production .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 71 | 2.0 | High IL-6 inhibition |

| Compound 84 | 30.7 | Moderate IL-6 inhibition |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that this compound exhibits cytotoxic effects on HCT116 (colon cancer) and SH-SY5Y (neuroblastoma) cells, with selectivity indices suggesting lower toxicity to normal human fibroblasts . The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | <10 | High |

| SH-SY5Y | <20 | Moderate |

3. Antimicrobial Activity

Emerging data suggest that pyridazinones exhibit antimicrobial properties as well. For instance, derivatives similar to 5-phenoxy compounds have shown effectiveness against various bacterial strains, indicating potential application in treating infections.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis via intrinsic pathways involving caspases and mitochondrial dysfunction.

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in certain cancer cell lines.

Case Studies

A notable case study involved the evaluation of a series of pyridazinone derivatives in vivo using the Artemia salina lethality assay, which indicated low toxicity across the board for several compounds including 5-phenoxy derivatives . Furthermore, clinical trials are underway to assess the efficacy of these compounds in treating specific cancers.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone. Compounds with similar structures have shown efficacy against various bacterial strains and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Cytospora sp. | Inhibition of growth | |

| Fusarium solani | Inhibition of growth |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A notable study demonstrated that structural modifications on the phenyl moiety can enhance biological activity against cancer cells. The mechanism of action involves:

- Inhibition of tubulin polymerization , which is crucial for cancer cell division.

The following table summarizes the findings from various studies:

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Phenoxy-2-phenyl derivatives | Breast cancer | 15.7 | Tubulin polymerization inhibition |

| Other triazole derivatives | Various | Varies | Cell cycle arrest |

This highlights the potential of triazole derivatives in cancer therapy.

Antioxidant Properties

This compound exhibits notable antioxidant activity. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

These results indicate that this compound can effectively scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide.

These findings support the use of this compound in treating inflammatory conditions.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:

- A study published in Medicinal Chemistry reported the synthesis of various derivatives and their corresponding biological activities against different cancer cell lines, demonstrating significant antitumor effects with specific structural modifications.

- Another research highlighted the compound's efficacy against Staphylococcus aureus, providing insights into its potential as an antimicrobial agent in clinical settings.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of pyridazinone derivatives is highly dependent on substituents at positions 2, 5, and 4. Below is a comparative analysis of Compound 5 and its analogs:

Key Observations :

- However, introducing a 4-methylpiperazinyl group (as in Compound 13) significantly boosts inhibitory activity, likely due to improved hydrogen bonding and hydrophobic interactions .

- Position 2 : Substituting phenyl with 4-chlorophenyl (Compound 13 ) enhances potency, possibly via halogen bonding with VAP-1 active sites .

- Position 6 : The 1,2,4-triazole ring is critical for chelating metal ions in enzyme active sites, as seen in VAP-1 inhibitors and other metalloenzyme-targeting drugs .

Pharmacological Activity and Selectivity

VAP-1 Inhibition :

- Compound 5 is a precursor to optimized derivatives like Compound 13 , which exhibits an IC₅₀ of 20 nM, surpassing the parent compound’s activity. The 4-chlorophenyl and piperazinyl groups in Compound 13 enhance both affinity and selectivity for VAP-1 .

- Compound 6 and 7 show reduced potency (IC₅₀ = 71 nM and 290 nM, respectively), highlighting the importance of substituent size and polarity at position 5 .

Anti-Inflammatory Activity :

- Unlike Compound 5, which targets VAP-1, emorfazone (a 5-morpholino-substituted pyridazinone) acts as a cyclooxygenase (COX) inhibitor. This divergence underscores how minor structural changes redirect biological activity .

Physicochemical Properties

| Property | Compound 5 | Compound 6 | Compound 13 | Emorfazone |

|---|---|---|---|---|

| Melting Point (°C) | 310–312 | 225–227 | 203–205 | 148–150 |

| Log P (Predicted) | ~2.5* | ~2.8* | ~2.0* | 1.2 |

| Solubility | Low | Moderate | High | High |

| Synthetic Yield (%) | 89 | 77 | 89 | 65–75 |

*Predicted based on analogous compounds in (log P = 1.54–1.98 for triazole-containing pyridazinones).

Insights :

- The high melting point of Compound 5 correlates with its crystalline stability but may limit solubility. Derivatives like Compound 13 balance lipophilicity (log P ~2.0) and aqueous solubility for improved bioavailability .

- Emorfazone’s lower log P (1.2) aligns with its clinical use as an oral NSAID, emphasizing the role of substituents in tuning drug-like properties .

Q & A

Q. What is the synthetic pathway for 5-phenoxy-2-phenyl-6-(1H-1,2,4-triazol-3-yl)-3(2H)-pyridazinone, and what are the critical reaction conditions?

Methodological Answer: The compound is synthesized via a multi-step process starting from halogenated pyridazinone precursors. Key steps include:

Amidation : Treatment of 5-phenoxy-2-phenylpyridazinone with methanolic ammonia yields the carboxamide intermediate (83% yield) .

Formamidine Formation : Reaction with N,N-dimethylformamide dimethyl acetal at 90°C produces a formamidine derivative (84% yield) .

Triazole Ring Formation : Hydrazine hydrate in acetic acid at 90°C facilitates cyclization to form the triazole moiety (89% yield) .

Q. Critical Conditions :

- Temperature control (40–90°C) to avoid side reactions.

- Use of acetic acid as a catalyst for cyclization.

- Purification via crystallization from ether to ensure high purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural characterization employs:

NMR Spectroscopy :

- ¹H NMR (CDCl₃ or DMSO-d₆): Peaks at δ 8.47 ppm (triazole NH/CH) and δ 14.70 ppm (pyridazinone NH) confirm hydrogen environments .

- ¹³C NMR : Signals at 158.7 ppm (C=O) and 160.6 ppm (triazole C-N) validate the core structure .

Melting Point Analysis : Sharp melting points (e.g., 310–312°C) indicate purity .

Mass Spectrometry (MS) : Molecular ion peaks align with the expected molecular formula (C₁₉H₁₄N₄O₂).

Q. Best Practices :

- Use deuterated solvents (e.g., DMSO-d₆) for solubility and signal resolution.

- Compare spectral data with intermediates to track functional group transformations .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s inhibitory activity against Vascular Adhesion Protein-1 (VAP-1)?

Methodological Answer:

Enzyme Activity Assays :

- Use recombinant human VAP-1 in a colorimetric assay with benzylamine as a substrate. Monitor hydrogen peroxide production via horseradish peroxidase (HRP)-coupled oxidation of Amplex Red .

Cellular Adhesion Models :

- Test inhibition of leukocyte adhesion to endothelial cells under inflammatory conditions (e.g., TNF-α stimulation). Quantify using fluorescence-labeled leukocytes .

Dose-Response Analysis :

- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare with positive controls like LJP-1586 .

Q. Key Considerations :

- Validate assay specificity with knockout cell lines or competitive inhibitors.

- Include kinetic studies to distinguish competitive vs. non-competitive inhibition .

Q. How can contradictions in synthetic yields or purity be resolved during scale-up?

Methodological Answer:

Process Optimization :

- Re-evaluate reaction stoichiometry (e.g., excess hydrazine to drive cyclization) .

- Adjust solvent systems (e.g., switch from ether to ethanol for better crystallization).

Analytical Troubleshooting :

- Use HPLC-PDA to detect impurities (e.g., unreacted carboxamide).

- Employ gradient recrystallization to separate byproducts .

Case Study :

- Lower yields in Step 3 (89% vs. theoretical 95%) may result from residual acetic acid; neutralize with sodium bicarbonate before crystallization .

Q. What computational and crystallographic tools are recommended for elucidating its 3D structure?

Methodological Answer:

Single-Crystal X-ray Diffraction (SC-XRD) :

Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to predict bond lengths/angles.

Validation :

Q. Software Workflow :

Q. How can structure-activity relationship (SAR) studies enhance its inhibitory potency?

Methodological Answer:

Substituent Modification :

- Replace phenoxy with cyclohexylamino (Compound 6, 77% yield) to improve hydrophobicity and target binding .

Triazole Isosteres :

- Test 1,2,3-triazole analogs to assess hydrogen bonding interactions.

Key Findings :

- Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance VAP-1 affinity by 2-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.